2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Description
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine (Br), methoxy (OMe), and trifluoromethyl (CF₃) substituents at positions 2, 4, and 5, respectively. Its molecular formula is C₇H₅BrF₃NO (molecular weight: ~256.02 g/mol). This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the CF₃ group and the reactivity of the bromine atom, which facilitates cross-coupling reactions .
Properties
IUPAC Name |
2-bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAIICCZZKNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253141 | |
| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-45-4 | |
| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine typically involves the bromination of 4-methoxy-5-(trifluoromethyl)pyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Aldehydes, ketones, or carboxylic acids derived from the methoxy group.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as an essential building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of biaryl compounds through cross-coupling reactions such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds .
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd catalyst, THF, 80°C | 97 |
| N-alkylation | DMSO, 120°C | 71 |
| Bromination | DCM, Room Temperature | 73 |
| Microwave irradiation | DMF, 165°C | 32 |
Biological Applications
Development of Bioactive Compounds
In biological research, this compound has been investigated for its potential as a precursor in the development of enzyme inhibitors. Its trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting various diseases .
Case Study: Reverse Transcriptase Inhibition
Research has shown that compounds with a trifluoromethyl group attached to a heteroaromatic ring can exhibit improved potency against reverse transcriptase enzymes. This property suggests potential applications in antiviral drug development.
Medicinal Chemistry
Therapeutic Properties
The compound has been explored for its therapeutic properties in medicinal chemistry. Its unique functional groups allow for modifications that can lead to new pharmacological agents. Studies have indicated its potential use in developing drugs targeting specific pathways involved in diseases such as cancer and viral infections .
Industrial Applications
Agrochemicals and Specialty Chemicals
In industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for synthesizing various pesticides and herbicides that require specific molecular structures for efficacy .
Mechanism of Action
The mechanism by which 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridines with Trifluoromethyl Groups
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine (CAS: 1188476-72-3)
- Structure : Bromine (2), chlorine (5), and CF₃ (4) on pyridine.
- Molecular Formula : C₆H₂BrClF₃N (MW: 260.44 g/mol).
- Comparison : The chlorine substituent at position 5 increases electronegativity compared to the methoxy group in the target compound. This enhances stability but reduces nucleophilic substitution reactivity. Used in biochemical research as a building block for kinase inhibitors .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Methoxy-Substituted Pyridines
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
- Structure : Bromine (5), dimethoxymethyl (2), and methoxy (3).
- Comparison : The dimethoxymethyl group increases hydrophilicity, making it less suitable for lipid membrane penetration. Used in antiviral drug discovery .
2-Bromo-3-ethoxypyridine
Benzene Ring Analogs
1-Bromo-2-ethoxy-5-methoxy-4-(trifluoromethyl)benzene
- Structure : Bromine (1), ethoxy (2), methoxy (5), and CF₃ (4) on benzene.
- Molecular Formula : C₁₀H₉BrF₃O₂ (MW: 303.08 g/mol).
- Comparison : The benzene core lacks the nitrogen atom in pyridine, reducing hydrogen-bonding capacity. Synthesized via nucleophilic aromatic substitution for use in OLED materials .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1227579-45-4
Molecular Formula: C7H5BrF3N
Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 232.02 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, facilitating interactions that can modulate biological responses.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways critical for cell function and survival.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. In a study assessing oxidative stress in human keratinocytes, the compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels, suggesting potential protective effects against oxidative damage .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations led to significant reductions in cell viability in human cancer cells after exposure to oxidative stressors like hydrogen peroxide .
Case Study: p38 MAP Kinase Inhibition
In a related study involving pyridinylimidazole-type compounds derived from similar precursors, it was noted that modifications to the pyridine structure could enhance inhibitory activity against p38 MAP kinase, an important target in cancer therapy . Although not directly tested on this compound, the implications suggest that similar modifications could yield potent inhibitors.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other fluorinated pyridines is essential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
